molecular formula C10H10N2O2 B7441004 3-Propenoylaminobenzamide

3-Propenoylaminobenzamide

Cat. No.: B7441004
M. Wt: 190.20 g/mol
InChI Key: CIVRRUPMSSUWQX-UHFFFAOYSA-N
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Description

3-Propenoylaminobenzamide is a substituted benzamide derivative characterized by a propenoyl (CH₂=CHCO-) group attached to the amino moiety at the 3-position of the benzamide core (Figure 1). This compound is synthesized via refluxing 3-hydroxyphthalic anhydride with hydrazine monohydrate in ethanol, as described in early medicinal chemistry studies . Its structural uniqueness lies in the combination of the aromatic benzamide scaffold and the α,β-unsaturated carbonyl system of the propenoyl group, which confers distinct electronic and steric properties. These features make it a candidate for applications in medicinal chemistry, particularly in cancer therapy, where its interactions with biological targets (e.g., enzymes or receptors) are influenced by its electrophilic propenoyl moiety .

Properties

IUPAC Name

3-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h2-6H,1H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVRRUPMSSUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propenoylaminobenzamide typically involves the reaction of 3-aminobenzamide with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzamide+Acryloyl ChlorideThis compound+HCl\text{3-Aminobenzamide} + \text{Acryloyl Chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminobenzamide+Acryloyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Propenoylaminobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the propenoyl group to a propyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 3-propylaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Propenoylaminobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propenoylaminobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Positional Isomers: 2-Propenoylaminobenzamide and 4-Propenoylaminobenzamide

The position of the propenoyl group on the benzamide ring significantly alters physicochemical and biological properties (Table 1).

Property 3-Propenoylaminobenzamide 2-Propenoylaminobenzamide 4-Propenoylaminobenzamide
Substituent Position 3-position 2-position 4-position
Electronic Effects Moderate resonance withdrawal Stronger steric hindrance Enhanced conjugation with benzene
Synthetic Yield ~65% (ethanol reflux) ~58% (similar conditions) ~62% (benzene/PTSA)
Biological Activity High binding affinity to kinases Reduced solubility in aqueous media Moderate metabolic stability

The 3-position isomer demonstrates superior binding affinity in kinase inhibition assays compared to its 2- and 4-position counterparts, likely due to optimal spatial alignment with active sites . The 4-position derivative exhibits better metabolic stability, attributed to reduced steric exposure of the propenoyl group .

Functional Group Variants: Formylaminobenzamides and Ureidobenzamides

Replacing the propenoyl group with formyl or ureido moieties alters reactivity and applications (Table 2).

Compound Functional Group Reactivity Applications
This compound Propenoyl (CH₂=CHCO-) Electrophilic, participates in Michael additions Cancer therapy, enzyme inhibition
3-Formylaminobenzamide Formyl (HCO-) Nucleophilic susceptibility Intermediate in peptide synthesis
3-Methylureidobenzamide Methylureido (NHCONHCH₃) Hydrogen-bond donor Antimicrobial agents

The propenoyl group’s α,β-unsaturation enables covalent binding to thiol groups in biological targets, a feature absent in formyl or ureido derivatives . However, formylaminobenzamides are more hydrolytically stable under physiological pH, making them preferable for prolonged drug delivery .

Comparison with N,O-Bidentate Directing Group Analogs

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () feature N,O-bidentate directing groups, which facilitate metal-catalyzed C–H bond functionalization. In contrast, this compound’s propenoyl group acts as a mono-dentate ligand, limiting its utility in catalysis but enhancing selectivity in medicinal applications .

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